potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate
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Overview
Description
potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate is a chemical compound with the molecular formula C17H17N3O4K. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as a substrate in enzymatic reactions, especially those involving carboxypeptidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate typically involves the reaction of 4-methoxyphenylazoformyl chloride with L-phenylalanine in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylazoformyl derivatives.
Scientific Research Applications
potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study carboxypeptidase activity.
Biology: Employed in the investigation of enzyme kinetics and inhibition.
Medicine: Utilized in the development of diagnostic assays for detecting enzyme activity in biological samples.
Industry: Applied in the synthesis of pharmaceuticals and fine chemicals
Mechanism of Action
The compound acts as a substrate for carboxypeptidases, enzymes that catalyze the hydrolysis of the C-terminal amino acid residues from proteins and peptides. The mechanism involves the binding of the substrate to the active site of the enzyme, followed by the cleavage of the peptide bond. This reaction is facilitated by the presence of a metal ion, such as zinc, in the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenylazoformyl)-Arg-OH
- N-(4-Methoxyphenylazoformyl)-L-phenylalanine
- N-(4-Methoxyphenylazoformyl)-L-tyrosine
Uniqueness
potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate is unique due to its specific interaction with carboxypeptidases, making it a valuable tool in enzymatic studies. Its stability and reactivity under various conditions also make it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4.K/c1-24-14-9-7-13(8-10-14)19-20-17(23)18-15(16(21)22)11-12-5-3-2-4-6-12;/h2-10,15H,11H2,1H3,(H,18,23)(H,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYJZAJFICSTCH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=O)NC(CC2=CC=CC=C2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16KN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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